
(Z)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea is a useful research compound. Its molecular formula is C25H24N4O3 and its molecular weight is 428.492. The purity is usually 95%.
BenchChem offers high-quality (Z)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiproliferative and Antimicrobial Activities
A study by Perković et al. (2016) explored novel compounds with structural similarities to (Z)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea. These compounds, which include urea and bis-urea derivatives, showed notable antiproliferative effects against cancer cell lines, particularly breast carcinoma MCF-7 cell line. Some of these derivatives also demonstrated high antioxidant activity and antimicrobial properties in vitro (Perković et al., 2016).
Orexin-1 Receptor Antagonism
Bonaventure et al. (2015) characterized a selective orexin-1 receptor antagonist with a structure akin to the chemical . This antagonist, known as compound 56, showed potential in preventing stress-induced hyperarousal without causing hypnotic effects, suggesting its use in treating psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
Zinc Selective Fluorescent Sensors
Research by Wang et al. (2008) investigated dendritic fluorescent sensors for Zn(II) using derivatives similar to the chemical in focus. One of these sensors showed a high degree of selectivity and a 31-fold fluorescence enhancement in the presence of Zn(II), indicating its potential use in biochemical and environmental analysis (Wang et al., 2008).
Herbicidal Applications
A study by Luo et al. (2008) synthesized and tested novel triazolinone derivatives containing phenylurea, a structural component similar to the chemical , for herbicidal activities. These compounds showed promising herbicidal activities and could be developed for agricultural use (Luo et al., 2008).
Cell Imaging Applications
Pradhan et al. (2015) synthesized an 8-aminoquinoline based fluorescent sensor for Zn2+, which shares structural features with the queried chemical. This sensor demonstrated potential applications in cell imaging studies, highlighting its relevance in biological and medical research (Pradhan et al., 2015).
Antibacterial Properties
Dhokale et al. (2019) synthesized novel urea and thiourea analogues that exhibited potent antibacterial activity against S. aureus and E. coli, indicating their potential as antibacterial agents (Dhokale et al., 2019).
Adenosine A(3) Receptor Antagonism
Muijlwijk-Koezen et al. (2000) found that isoquinoline and quinazoline urea derivatives, similar to the queried compound, can bind to human adenosine A(3) receptors. These compounds could potentially be used as antagonists for the A(3) receptor, which is relevant in the development of drugs targeting this receptor (Muijlwijk-Koezen et al., 2000).
Electrochemical Synthesis
Bhanage et al. (2003) investigated the transesterification of urea, a process relevant to the chemical , for synthesizing dimethyl carbonate, a chemical of industrial significance (Bhanage et al., 2003).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea involves the condensation of 3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one with m-tolyl isocyanate, followed by the reduction of the resulting intermediate and the addition of (Z)-1-(3-(m-tolyl)ureido)-3-(3-methoxyphenethyl)quinazolin-2(1H)-one.", "Starting Materials": [ "3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "m-tolyl isocyanate", "sodium borohydride", "acetic acid", "ethanol", "triethylamine", "chloroform", "water" ], "Reaction": [ "Step 1: Dissolve 3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one and m-tolyl isocyanate in chloroform and add triethylamine. Stir the mixture at room temperature for 24 hours.", "Step 2: Filter the resulting precipitate and wash it with chloroform. Dry the solid under vacuum.", "Step 3: Dissolve the solid in ethanol and add sodium borohydride. Stir the mixture at room temperature for 24 hours.", "Step 4: Add acetic acid to the mixture to quench the reaction. Filter the resulting precipitate and wash it with water. Dry the solid under vacuum.", "Step 5: Dissolve the solid in chloroform and add (Z)-1-(3-(m-tolyl)ureido)-3-(3-methoxyphenethyl)quinazolin-2(1H)-one. Stir the mixture at room temperature for 24 hours.", "Step 6: Filter the resulting precipitate and wash it with chloroform. Dry the solid under vacuum to obtain the final product." ] } | |
Numéro CAS |
942002-12-2 |
Nom du produit |
(Z)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea |
Formule moléculaire |
C25H24N4O3 |
Poids moléculaire |
428.492 |
Nom IUPAC |
1-[3-[2-(3-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C25H24N4O3/c1-17-7-5-9-19(15-17)26-24(30)28-23-21-11-3-4-12-22(21)27-25(31)29(23)14-13-18-8-6-10-20(16-18)32-2/h3-12,15-16H,13-14H2,1-2H3,(H2,26,28,30) |
Clé InChI |
QZXOWMYFLZWEGX-NFFVHWSESA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCC4=CC(=CC=C4)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



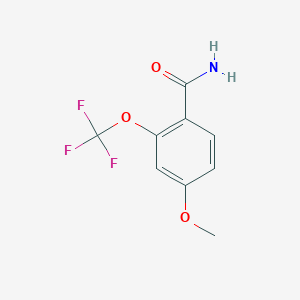
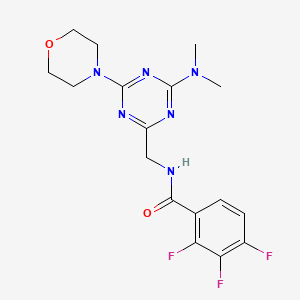
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2654131.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzamide](/img/structure/B2654133.png)
![3-(4-Methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2654137.png)

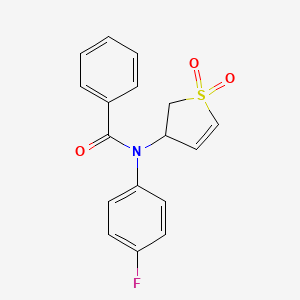
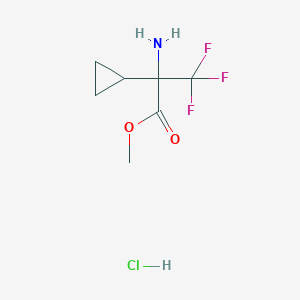
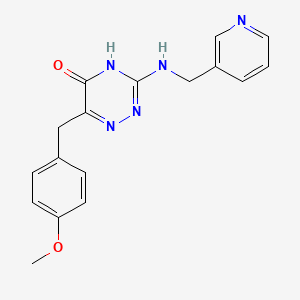
![Ethyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate](/img/structure/B2654142.png)
![N-[(4-fluorophenyl)methyl]-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2654143.png)

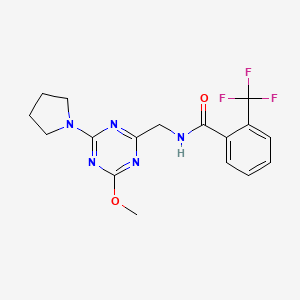
![N-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]methyl}-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2654146.png)